molecular formula C26H20ClN3OS B2828684 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-89-7

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2828684
CAS No.: 2034489-89-7
M. Wt: 457.98
InChI Key: LRFWLETXRCDCSE-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class, a scaffold of significant interest in medicinal chemistry and pharmaceutical research due to its structural resemblance to purine bases . While specific biological data for this exact analog is limited, compounds within this structural class have demonstrated substantial potential in addressing the critical global health challenge of antimicrobial resistance (AMR) . Pyrrolopyrimidine derivatives are frequently investigated for their broad-spectrum bioactivities, which include antibacterial, antifungal, and antiviral effects, making them valuable templates for developing novel antimicrobial agents . The specific substitution pattern of this compound—featuring a 3-chlorobenzylthio group at the 2-position, a phenyl group at the 7-position, and an o-tolyl group at the 3-position—is designed to explore structure-activity relationships and optimize interactions with biological targets. Researchers utilize such compounds to probe key synthetic pathways, including [3 + 2] cycloadditions and transition metal-catalyzed couplings, for scaffold construction . This product is provided for research purposes to facilitate the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWLETXRCDCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide.

    Functionalization of the Phenyl and Tolyl Groups: The phenyl and tolyl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles, often in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

2-((3-Fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Key Difference : Fluorine replaces chlorine in the benzylthio group.
  • Impact : The electron-withdrawing nature of fluorine may enhance metabolic stability compared to the chlorine analog. However, chlorine’s larger atomic radius could improve hydrophobic interactions in biological targets .

5-Methyl-7-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 15a)

  • Key Features : Lacks the thioether group at position 2 and replaces the o-tolyl group with a p-tolyl (para-methylphenyl) group.
  • The para-methyl group may enhance steric hindrance compared to ortho-substitution .

6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 56)

  • Key Features : Contains a thioxo (C=S) group at position 2 and a benzoyl substituent.
  • However, the benzoyl group may introduce metabolic liabilities due to esterase susceptibility .

Physicochemical Properties

Analysis :

  • Melting Points : Chlorine/fluorine substitution may lower melting points compared to hydroxyl or methoxy groups (e.g., compound 3b in melts at 303–304°C due to hydrogen bonding ).
  • Yields : Microwave-assisted synthesis (e.g., ) improves yields (up to 61%) compared to traditional alkylation methods (48% for compound 3a) .

Thioether Formation

  • The target compound’s 3-chlorobenzylthio group likely derives from nucleophilic substitution of a chlorobenzyl halide with a thiol precursor, analogous to methyl iodide alkylation in compound 3a .
  • In contrast, thioxo derivatives (e.g., compound 56) require isothiocyanate reagents, introducing a reactive sulfur atom .

Ring Closure Strategies

  • Thieno[3,2-d]pyrimidinones () use cyclization with phosphorus oxychloride under reflux, while pyrrolo-pyrimidinones () employ condensation with ethyl isothiocyanate .

Biological Activity

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is C26H20ClN3OSC_{26}H_{20}ClN_{3}OS, with a molecular weight of 458.0 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its versatility in chemical synthesis and biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in anticancer and anti-inflammatory domains. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated the potential of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as an anticancer agent. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer) and PC-3 (prostate cancer).
  • IC50 Values : The compound exhibited IC50 values of approximately 4.296 µM for HepG2 cells and 7.472 µM for PC-3 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound
HepG24.296Doxorubicin
PC-37.472Doxorubicin

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Key Pathways : The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial in regulating cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptotic cell death in cancer cells, which is a desirable mechanism in cancer therapy.

Anti-inflammatory Properties

In addition to its anticancer activity, derivatives of this compound have also been explored for their anti-inflammatory effects. Research indicates that compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Case Studies

Several case studies highlight the effectiveness of pyrrolo[3,2-d]pyrimidine derivatives in clinical settings:

  • Study on HepG2 Cells : A study demonstrated that substituents on the pyrrolo[3,2-d]pyrimidine core significantly affect cytotoxicity levels against HepG2 cells. Modifications led to varying degrees of activity, underscoring the importance of structural optimization .
    • Findings : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
  • Combination Therapies : Combining this compound with other chemotherapeutics has shown synergistic effects in reducing tumor growth in animal models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step procedures, typically starting with cyclization of a pyrrolopyrimidine core followed by substitution reactions. Key steps include:
  • Cyclization : Use of precursors like 7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one under reflux in dimethylformamide (DMF) .
  • Thioether Formation : Reaction with 3-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. Elevated temperatures (80–100°C) improve reaction efficiency .
    Optimization Strategies :
  • Monitor intermediate purity via TLC/HPLC.
  • Adjust stoichiometry (1:1.2 molar ratio of core to benzyl chloride) to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure, and how should conflicting data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.1–8.3 ppm) and thioether groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • Resolving Contradictions :
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirming o-tolyl substitution vs. para-isomers) .
  • DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

  • Methodological Answer :
  • Systematic Substituent Variation :
SubstituentBiological TargetAssay Type
3-ChlorobenzylthioKinases (e.g., EGFR)In vitro inhibition assays
o-TolylDNA intercalationFluorescence quenching
  • Key Comparisons :
  • Replace 3-chlorobenzyl with 4-methoxybenzyl (, Table) to assess hydrophobicity effects.
  • Test trifluoromethyl analogs () for enhanced binding entropy.
  • Statistical Analysis : Use IC₅₀ values and ANOVA to determine significance (p<0.05) .

Q. What computational strategies are recommended to predict binding modes with kinase targets?

  • Methodological Answer :
  • Molecular Docking :
  • Software: AutoDock Vina or Schrödinger Suite.
  • PDB Templates: Use kinase structures (e.g., PDB ID 1M17) for homology modeling .
  • MD Simulations :
  • Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Analyze hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., π-π stacking with phenyl groups) .

Q. How can discrepancies in biological activity data across assay conditions be addressed?

  • Methodological Answer :
  • Standardization :
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and serum concentrations (10% FBS) .
  • Normalize data to positive controls (e.g., staurosporine for kinase inhibition).
  • Environmental Factors :
  • Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .
  • Meta-Analysis : Apply Cohen’s d to quantify effect size differences between studies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic vs. NMR data regarding the compound’s conformation?

  • Methodological Answer :
  • X-ray vs. Solution-State Data :
  • Crystallography may show planar pyrrolopyrimidine cores due to crystal packing, while NMR reveals dynamic conformations in solution .
  • Perform variable-temperature NMR (VT-NMR) to detect rotational barriers (e.g., ΔG‡ for o-tolyl rotation) .
  • Hybrid Approaches :
  • Pair solid-state (XRD) and solution (NOESY) data to map dominant conformers .

Environmental and Safety Considerations

Q. What protocols are recommended for assessing this compound’s environmental persistence and ecotoxicity?

  • Methodological Answer :
  • Fate Studies :
  • Measure logP (octanol-water) to predict bioaccumulation (target: logP <4) .
  • Ecotoxicology Assays :
  • Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201) .
  • Degradation Pathways :
  • Perform UV-Vis photolysis (λ=254 nm) to identify breakdown products via LC-MS .

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